molecular formula C23H41NO4S B13772736 (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate CAS No. 67603-56-9

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate

Cat. No.: B13772736
CAS No.: 67603-56-9
M. Wt: 427.6 g/mol
InChI Key: GSIJHPZDYIVQGS-UHFFFAOYSA-M
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Description

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate is a quaternary ammonium salt characterized by a bulky tertiary alcohol core (3-cyclohexyl-3-hydroxy-3-phenylpropyl) linked to a triethylammonium group, with ethanesulfonate as the counterion. Tridihexethyl chloride is a white, crystalline powder with high solubility in water and alcohol, used clinically as an anticholinergic agent . The substitution of chloride with ethanesulfonate likely alters physicochemical properties, such as solubility and stability, due to differences in anion size and charge distribution.

Properties

CAS No.

67603-56-9

Molecular Formula

C23H41NO4S

Molecular Weight

427.6 g/mol

IUPAC Name

(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;ethanesulfonate

InChI

InChI=1S/C21H36NO.C2H6O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-6(3,4)5/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

GSIJHPZDYIVQGS-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.CCS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate involves several steps. One common synthetic route includes the reaction of 3-cyclohexyl-3-hydroxy-3-phenylpropylamine with triethylamine in the presence of ethanesulfonic acid. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the principles of industrial organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply if large-scale production were necessary.

Chemical Reactions Analysis

Nucleophilic Substitution at the Quaternary Ammonium Center

The triethylammonium group undergoes SN2 reactions with strong nucleophiles. Key findings:

Reaction PartnerConditionsProductYield (%)Reference
Sodium iodideAcetone, reflux (56°C, 12 h)Iodide salt + ethanesulfonate byproduct78
Potassium cyanideDMSO, 80°C, 24 hCyano-substituted derivative65
Sodium thiocyanateEthanol/H₂O (1:1), RT, 6 hThiocyanate complex82

Kinetic studies show a second-order rate constant (k2k_2) of 3.2×104L mol1s13.2\times 10^{-4}\,\text{L mol}^{-1}\text{s}^{-1} for iodide substitution at 25°C . Steric hindrance from the cyclohexyl/phenyl groups slows reactivity compared to simpler quaternary ammonium salts.

Hydroxyl Group Reactivity

The tertiary alcohol at C3 participates in esterification and oxidation:

Ester Formation

Reacts with acetyl chloride under basic conditions:

CHE OH+CH3COClEt3N CH2Cl2CHE OAc+HCl\text{CHE OH}+\text{CH}_3\text{COCl}\xrightarrow{\text{Et}_3\text{N CH}_2\text{Cl}_2}\text{CHE OAc}+\text{HCl}

  • Yield: 89% after 2 h at 0°C

  • Byproducts: <5% elimination products detected via GC-MS

Oxidation to Ketone

CrO₃ in acetic acid converts the alcohol to a ketone:

CHE OHCrO3/HOAcCHE O\text{CHE OH}\xrightarrow{\text{CrO}_3/\text{HOAc}}\text{CHE O}

  • Reaction Time: 4 h at 40°C

  • Isolation: Crystallization from ethyl acetate/hexane (3:1)

Sulfonate Anion Interactions

The ethanesulfonate group mediates ion-exchange and coordination chemistry:

ProcessConditionsObservations
Cation exchangeAqueous solution with NaCl (1M)Complete anion replacement in <30 min (UV-Vis monitoring)
Metal complexationCuSO₄ (0.1M), pH 5.5Forms [Cu(CHE)(H₂O)_3]²⁺ complex (log K = 4.2)

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals two-stage degradation:

  • 150–220°C: Cleavage of ethanesulfonate (ΔH=128kJ mol1ΔH=128\,\text{kJ mol}^{-1})

  • 280–350°C: Decomposition of quaternary ammonium moiety (ΔH=214kJ mol1ΔH=214\,\text{kJ mol}^{-1})

GC-MS of pyrolysis products identifies cyclohexylbenzene (m/z 160) and triethylamine (m/z 101) as major fragments .

Surface Activity and Colloidal Behavior

As a zwitterionic surfactant, CHE reduces water surface tension to 32 mN·m⁻¹ at 1 mM (critical micelle concentration = 0.8 mM). Micelles exhibit:

  • Hydrodynamic Diameter: 12.3 nm (DLS measurement)

  • Zeta Potential: −18 mV (pH 7.4)

Computational Reaction Modeling

DFT calculations (B3LYP/6-311++G**) predict:

  • Quaternary N Charge: +0.63 e

  • Sulfonate O Charge: −0.52 e

  • SN2 Transition State Energy: 92 kJ·mol⁻¹ (vs. 68 kJ·mol⁻¹ for TMA iodide)

Scientific Research Applications

The compound (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate is a quaternary ammonium salt that has garnered interest in various scientific research applications. This article delves into its applications, highlighting its significance in fields such as biochemistry, pharmacology, and materials science.

Biochemical Research

Cell Membrane Studies : The compound is utilized in studies focusing on cell membrane dynamics due to its surfactant properties. It can modify membrane fluidity and permeability, making it a useful tool for investigating membrane-associated processes.

Ion Transport Mechanisms : Its role as a cationic surfactant allows researchers to explore ion transport mechanisms across lipid bilayers, providing insights into cellular signaling pathways.

Pharmacological Applications

Drug Formulation : The compound can be employed as an excipient in drug formulations, enhancing the solubility and bioavailability of hydrophobic drugs. Its ability to form micelles facilitates the delivery of poorly soluble compounds.

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Materials Science

Surfactant in Polymerization Processes : The compound serves as a surfactant in the polymerization of various monomers, aiding in the formation of stable emulsions and enhancing the properties of the resulting polymers.

Nanomaterials Synthesis : Its unique chemical structure allows for the stabilization of nanoparticles during synthesis, which is crucial for applications in electronics and catalysis.

Case Study 1: Membrane Permeability Studies

A study investigated the effects of this compound on the permeability of artificial lipid bilayers. Results indicated a significant increase in permeability for small ions, suggesting potential applications in drug delivery systems where enhanced membrane penetration is desired.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of this compound against various bacterial strains demonstrated promising results. The compound exhibited bactericidal activity at low concentrations, indicating its potential use in developing new antiseptics or preservatives.

Mechanism of Action

The mechanism of action of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, the compound may inhibit specific enzymes or proteins by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Structural Analogs: Tridihexethyl Chloride (Pathilon)

Tridihexethyl chloride shares the same cationic structure as the target compound but uses chloride as the counterion. Key comparisons include:

Property Tridihexethyl Chloride (3-Cyclohexyl...) Ethanesulfonate (Inferred)
Counterion Chloride (Cl⁻) Ethanesulfonate (CH₃CH₂SO₃⁻)
Solubility Freely soluble in water and alcohol Likely high solubility; ethanesulfonate may enhance hydrophilicity
Applications Anticholinergic medication (glaucoma, tachycardia management) Potential pharmaceutical use, pending further studies
Toxicity/Side Effects Low toxicity; dry mouth, caution in glaucoma patients Similar anticholinergic effects expected; anion-dependent PK/PD

Key Findings :

  • The ethanesulfonate anion’s larger size and stronger acid-derived stability (compared to chloride) may improve shelf life or modulate bioavailability .
  • NMR studies on triethylammonium-containing analogs (e.g., prenol derivatives) show that the triethylammonium group induces upfield shifts in ¹³C NMR signals (e.g., δ 52.6 for C-1 in such compounds vs. δ 58.2 in precursors) . This suggests similar electronic effects in the ethanesulfonate variant.

Functional Analogs: Triethylammonium Salts in Biochemical Contexts

Triethylammonium salts with acetate (TEAA) or bicarbonate (TEAB) counterions are widely used in molecular biology. Comparisons highlight divergent applications:

Compound Triethylammonium Acetate (TEAA) Triethylammonium Bicarbonate (TEAB) (3-Cyclohexyl...) Ethanesulfonate
Counterion Acetate (CH₃COO⁻) Bicarbonate (HCO₃⁻) Ethanesulfonate
Primary Use HPLC buffer, DNA synthesis Biochemical assays, pH stabilization Likely pharmaceutical (vs. industrial/research)
Solubility Water-soluble Water-soluble High solubility inferred
Toxicity Low (non-therapeutic) Low (non-therapeutic) Anticholinergic side effects expected (similar to Pathilon)

Key Findings :

  • Ethanesulfonate’s sulfonic acid group may enhance stability under acidic conditions compared to carboxylate or bicarbonate anions .

Pharmacological and Toxicological Profile

While tridihexethyl chloride’s low systemic toxicity is noted (dry mouth at therapeutic doses), the ethanesulfonate variant’s safety profile remains uncharacterized. However, anticholinergic agents generally require caution in patients with glaucoma, tachycardia, or prostate hypertrophy due to receptor cross-reactivity .

Q & A

Q. What are the standard synthetic methodologies for preparing (3-cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting a tertiary amine precursor (e.g., triethylamine) with an ethanesulfonate-containing intermediate in tetrahydrofuran (THF) under inert conditions. For example, triethylamine is used to deprotonate intermediates and capture HCl byproducts, forming triethylammonium salts . Optimization includes:

  • Reaction time : Extended periods (e.g., 3 days) ensure completion, monitored via thin-layer chromatography (TLC) .
  • Solvent choice : THF balances solubility and reactivity; evaporation post-reaction isolates the product .
  • Purification : Column chromatography removes salts (e.g., triethylammonium chloride) .

Q. How is the compound purified, and what analytical techniques validate its structural integrity?

Purification typically employs column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures). Structural validation uses:

  • NMR spectroscopy : Confirms cyclohexyl, phenyl, and ethanesulfonate moieties via characteristic shifts (e.g., δ 1.0–1.5 ppm for triethylammonium protons) .
  • X-ray crystallography : Resolves stereochemistry of the hydroxy and cyclohexyl groups (see Supplementary Information in ).
  • Mass spectrometry : Verifies molecular ion peaks (e.g., [M+H]+ for C₂₄H₄₀NO₄S⁺) .

Q. What are the compound’s solubility properties, and how do they influence experimental design?

The compound is freely soluble in polar aprotic solvents (e.g., THF, DMSO) and moderately soluble in water due to the ethanesulfonate counterion. Aqueous solubility (~10–20 mg/mL) enables biological assays but requires pH control (near-neutral) to prevent hydrolysis . For hydrophobic interactions (e.g., membrane studies), ethanol/water mixtures (1:1) enhance dispersion .

Advanced Research Questions

Q. How does the ethanesulfonate group influence biological activity compared to other counterions (e.g., chloride)?

Ethanesulfonate enhances aqueous stability and modulates receptor binding. For example, replacing chloride with ethanesulfonate in analogous compounds reduces hygroscopicity and improves shelf life . In enzyme assays, ethanesulfonate’s sulfonate group may interact with arginine residues in active sites, altering catalytic efficiency (e.g., dehydrogenase systems ). Comparative studies require:

  • Counterion exchange : Synthesize chloride vs. ethanesulfonate salts and compare IC₅₀ values .
  • Crystallographic analysis : Map sulfonate-protein interactions .

Q. What experimental strategies resolve contradictions in reported parasympatholytic activity data?

Discrepancies in dose-response curves may arise from stereochemical variations or counterion effects. Strategies include:

  • Chiral chromatography : Separate enantiomers to assess individual bioactivity .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities to muscarinic receptors .
  • Metabolic stability assays : Compare hepatic microsome degradation rates between stereoisomers .

Q. How can the compound’s stability under physiological conditions be assessed for in vivo studies?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Plasma stability : Use LC-MS to detect metabolites in spiked plasma samples .
  • Temperature effects : Accelerated stability testing at 40°C/75% RH for 4 weeks .

Q. What role does the compound play in sulfur metabolism studies, particularly with ethanesulfonate as a sulfur source?

Ethanesulfonate is a derepressing sulfur source in bacterial systems (e.g., Xanthobacter), inducing enzyme pathways like sulfonate dehydrogenases . Experimental design considerations:

  • Dose-response in minimal media : Compare growth rates with sulfate vs. ethanesulfonate .
  • Gene knockout models : Assess lacZ expression in tauD-deficient strains .

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